Abruquinone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O8 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,3-dimethoxy-5-(6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H22O8/c1-23-14-7-10-6-11(9-28-16(10)20(27-5)18(14)25-3)12-8-13(21)17(24-2)19(26-4)15(12)22/h7-8,11H,6,9H2,1-5H3 |
InChI Key |
TZOHVRDKXUMVIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC)OC |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigation of Abruquinone B
Botanical Sources of Abruquinone B
Isolation from Abrus precatorius (Fabaceae) Roots and Aerial Parts
This compound is a characteristic secondary metabolite of Abrus precatorius, a plant belonging to the Fabaceae family. diaion.com It has been consistently isolated from various parts of this plant, underscoring its significance as a chemical marker for this species.
Detailed phytochemical investigations have successfully identified this compound in both the subterranean and aerial portions of Abrus precatorius. Specifically, it has been extracted from the roots verlag-dr-felix-wuest.chresearchgate.net and the aerial parts of the plant. kobe-u.ac.jpresearchgate.netsigmaaldrich.com The presence of this compound in different plant organs suggests its potential role in the plant's defense mechanisms and physiological processes. The repeated isolation of this compound from A. precatorius has been reported in studies conducted on plant materials from various geographical locations, including Nigeria. psu.edu
Reported Occurrence in Non-Leguminous Plant Species
While this compound is predominantly associated with Abrus precatorius of the Fabaceae (legume) family, there are literature reports suggesting its presence in non-leguminous plants. kobe-u.ac.jp However, detailed studies specifying the particular non-leguminous plant species are not extensively documented in the available scientific literature. The majority of research has centered on isoflavonoid (B1168493) distribution within the Leguminosae family. thermofisher.in
Methodologies for Extraction and Isolation
The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction using appropriate solvents, followed by sophisticated chromatographic techniques for fractionation and purification.
Solvent-Based Extraction Techniques
The initial step in isolating this compound from plant material is extraction, which utilizes solvents of varying polarities to solubilize the compound. The choice of solvent is crucial for achieving an efficient extraction yield.
Commonly employed solvents and methodologies include:
Methanol (B129727): Maceration of dried and pulverized plant material, such as the roots of A. precatorius, in aqueous methanol (e.g., 70% methanol) has been a successful strategy. researchgate.net Methanolic extracts of the aerial parts have also yielded this compound. sigmaaldrich.com
Chloroform (B151607): Direct extraction with chloroform has been used to obtain a crude extract from the roots of A. precatorius, which was then subjected to further purification to isolate this compound. verlag-dr-felix-wuest.ch
Dichloromethane (B109758)/Methanol Mixture: A mixture of dichloromethane and methanol (1:1) has been effectively used to prepare extracts from Abrus precatorius that showed strong biological activity, leading to the subsequent isolation of this compound. nih.gov
Following initial extraction, a process known as solvent-solvent partitioning is often employed. This technique separates compounds based on their differential solubility in two immiscible liquids, such as n-hexane, ethyl acetate, and water, to obtain fractions enriched with compounds of a certain polarity.
Chromatographic Fractionation and Purification Strategies
Subsequent to extraction and preliminary fractionation, chromatographic methods are indispensable for the purification of this compound from the complex mixture of phytochemicals.
Column chromatography is a fundamental technique used for the separation of individual compounds from the crude extract. The choice of the stationary phase (the adsorbent) is critical for effective separation.
Silica (B1680970) Gel: Silica gel is the most widely used adsorbent for the column chromatography of A. precatorius extracts. verlag-dr-felix-wuest.chpsu.eduresearchgate.net The crude extract is loaded onto a column packed with silica gel, and a mobile phase, typically a mixture of solvents like benzene (B151609) and acetone, is passed through the column to elute different compounds at different rates, leading to their separation. verlag-dr-felix-wuest.ch
Sephadex LH-20: This modified dextran (B179266) gel is used for size-exclusion chromatography, which separates molecules based on their size. It is particularly useful for separating flavonoids and other phenolic compounds. Sephadex LH-20 has been utilized in the purification process of extracts from A. precatorius roots. researchgate.net
Diaion HP-20: This is a synthetic, highly porous polystyrene adsorbent resin used in reversed-phase chromatography. sigmaaldrich.com It is effective for the separation of a wide range of compounds. In the context of A. precatorius, Diaion HP-20 has been used as a stationary phase to fractionate aqueous extracts of the leaves, applying a gradient of water and methanol as the mobile phase.
The fractions collected from column chromatography are typically monitored using Thin-Layer Chromatography (TLC). Final purification to obtain highly pure this compound often requires further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov
Data Tables
Table 1: Botanical Sources and Parts of Isolation for this compound
| Botanical Source | Family | Plant Part |
| Abrus precatorius | Fabaceae | Roots |
| Abrus precatorius | Fabaceae | Aerial Parts |
Table 2: Chromatographic Techniques in the Isolation of this compound
| Chromatographic Technique | Stationary Phase | Purpose |
| Column Chromatography | Silica Gel | Primary fractionation and purification of crude extracts. |
| Column Chromatography | Sephadex LH-20 | Separation of compounds based on molecular size. |
| Column Chromatography | Diaion HP-20 | Fractionation of aqueous extracts using reversed-phase principles. |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Final purification and activity-based profiling. |
Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)
The isolation and purification of this compound from crude plant extracts are frequently accomplished using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govcsir.co.za These techniques are essential for separating individual compounds from complex mixtures with high resolution and purity.
HPLC operates by pumping a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the sample components between these two phases.
Semi-Preparative HPLC serves as a bridge between analytical-scale analysis and large-scale purification. metwarebio.com It is ideal for purifying modest quantities of a compound, typically in the milligram to gram range, which is often sufficient for detailed structural analysis and preliminary biological testing. metwarebio.com This method balances the need for purity with cost-effectiveness and is characterized by column inner diameters of approximately 10–25 mm and flow rates of 5–50 mL/min. metwarebio.com
Preparative HPLC is designed for purifying larger quantities of substances, from grams to kilograms, making it suitable for industrial-scale applications. metwarebio.com It utilizes larger columns (30–100 mm inner diameter) and higher flow rates (often 50–1000+ mL/min) to maximize yield and purity for bulk production. metwarebio.com
In the context of this compound, researchers have successfully used reversed-phase (RP) preparative and semi-preparative HPLC to isolate the compound from extracts of Abrus precatorius. nih.govcsir.co.za This involves using a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of isoflavanquinones based on their hydrophobicity.
Co-occurrence and Related Abruquinones
This compound is rarely found in isolation. Phytochemical investigations of Abrus precatorius consistently reveal its co-occurrence with a suite of structurally similar isoflavanquinones.
Isolation with Other Abruquinone Analogues (e.g., Abruquinones A, D, E, F, G, I, J, K, L, M, N, O, P)
Numerous studies have documented the simultaneous isolation of this compound alongside other abruquinone analogues from the roots and other parts of Abrus precatorius. researchgate.netnih.govresearchgate.net The specific profile of co-occurring abruquinones can vary between different batches of plant material. nih.gov For instance, one investigation of the roots identified this compound with abruquinones A, D, E, F, G, I, M, N, O, and P. researchgate.netnih.gov Another collection and extraction of the plant yielded abruquinones A and D, as well as the newly identified J, K, and L. nih.gov
The following table summarizes the abruquinone analogues that have been reported to be co-isolated with this compound.
| Co-isolated Abruquinone Analogue | Reference(s) |
| Abruquinone A | researchgate.netnih.govresearchgate.netnih.govresearchgate.net |
| Abruquinone D | researchgate.netnih.govresearchgate.netnih.gov |
| Abruquinone E | researchgate.netnih.govresearchgate.net |
| Abruquinone F | researchgate.netnih.gov |
| Abruquinone G | researchgate.netnih.govresearchgate.net |
| Abruquinone I | researchgate.netnih.govnih.gov |
| Abruquinone J | researchgate.netnih.gov |
| Abruquinone K | researchgate.netnih.gov |
| Abruquinone L | researchgate.netnih.gov |
| Abruquinone M | researchgate.netnih.govresearchgate.net |
| Abruquinone N | researchgate.netnih.gov |
| Abruquinone O | researchgate.netnih.gov |
| Abruquinone P | researchgate.netnih.gov |
Co-isolation with Other Isoflavanoids and Natural Products
Beyond its direct analogues, this compound is also isolated with other classes of natural products, including different types of isoflavonoids and phenolic compounds. The chemical diversity of the extracts from Abrus precatorius means that purification schemes must be able to separate compounds with varied structural backbones.
For example, a study on the aerial parts of the plant led to the isolation of this compound along with abruquinone G, isoliquiritigenin, gallic acid, and ethyl gallate. researchgate.net Another investigation of the roots reported the co-isolation of this compound with two other known compounds: (2R, 3R)-3, 7-dihydroxy-6-methoxyflavanone and (6aR, 11aR)-2,8-dihydroxy-3,4,9,10-tetramethoxypterocarpan. jipb.net
The table below lists other natural products that have been co-isolated with this compound.
| Co-isolated Compound | Compound Class | Reference(s) |
| (2R, 3R)-3, 7-dihydroxy-6-methoxyflavanone | Flavanone | jipb.net |
| (6aR, 11aR)-2,8-dihydroxy-3,4,9,10-tetramethoxypterocarpan | Pterocarpan | jipb.net |
| Isoliquiritigenin | Chalcone (B49325) | researchgate.net |
| Gallic acid | Phenolic acid | researchgate.net |
| Ethyl gallate | Phenolic acid ester | researchgate.net |
Structural Elucidation and Stereochemical Characterization of Abruquinone B
Advanced Spectroscopic Analyses for Structure Determination
The foundational work of determining the planar structure of Abruquinone B relies on a suite of spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, reveal the complete connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HMBC, HSQC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
¹H (Proton) and ¹³C (Carbon-13) NMR: One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of protons and carbons in a molecule. In the case of this compound, ¹H NMR spectra reveal signals corresponding to methoxy (B1213986) groups, aromatic protons, and protons of the isoflavan (B600510) core. researchgate.net For instance, the presence of methoxy groups is indicated by sharp singlet signals in the upfield region of the spectrum. researchgate.net The ¹³C NMR spectrum complements this by showing signals for all carbon atoms, including those in the quinone and aromatic rings, as well as the methoxy carbons. researchgate.net
2D NMR Techniques: Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
The combined data from these NMR experiments allow for the complete assignment of all proton and carbon signals and the unambiguous determination of the planar structure of this compound. researchgate.netnih.govtandfonline.comresearchgate.net
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | δH (ppm), multiplicity (J in Hz) |
|---|---|
| H-2 | 4.26 (dd, 11.0, 4.5), 4.05 (dd, 11.0, 8.0) |
| H-3 | 3.42 (m) |
| H-4 | 2.98 (dd, 16.0, 5.0), 2.75 (dd, 16.0, 12.0) |
| H-5 | 6.44 (d, 8.5) |
| H-6 | 6.54 (d, 8.5) |
| H-3' | 5.95 (s) |
| 7-OCH₃ | 3.79 (s) |
| 8-OCH₃ | 3.73 (s) |
| 4'-OCH₃ | 3.86 (s) |
| 6'-OCH₃ | 3.82 (s) |
Data sourced from spectral analysis.
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | δC (ppm) |
|---|---|
| C-2 | 68.9 |
| C-3 | 31.2 |
| C-4 | 29.2 |
| C-4a | 117.5 |
| C-5 | 108.7 |
| C-6 | 129.5 |
| C-7 | 147.1 |
| C-8 | 143.9 |
| C-8a | 109.3 |
| C-1' | 188.1 |
| C-2' | 140.5 |
| C-3' | 106.5 |
| C-4' | 184.5 |
| C-5' | 157.1 |
| C-6' | 135.3 |
| 7-OCH₃ | 55.9 |
| 8-OCH₃ | 60.5 |
| 4'-OCH₃ | 56.2 |
| 6'-OCH₃ | 60.9 |
Data sourced from spectral analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule. nih.govtandfonline.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRESI-MS allows for the calculation of the molecular formula. researchgate.net For this compound, HRESI-MS data provided a molecular formula of C₂₀H₂₂O₈, which is consistent with the structure proposed from NMR data. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. The resulting spectrum provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems, such as aromatic rings and quinones. medwinpublishers.comsciforschenonline.org The UV spectrum of this compound exhibits characteristic absorption maxima that are consistent with the presence of the isoflavanquinone chromophore. researchgate.netjipb.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. ijrpr.com Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. spectroscopyonline.compressbooks.pub The IR spectrum of this compound shows absorption bands corresponding to hydroxyl groups (if present), carbonyl groups (C=O) of the quinone moiety, and carbon-carbon double bonds (C=C) of the aromatic rings, further confirming the proposed structure. researchgate.netmdpi.com
Preclinical Biological Activity and Mechanistic Investigations of Abruquinone B
Anti-Infective Biological Activities
Abruquinone B, an isoflavanquinone isolated from the Abrus precatorius plant, has demonstrated a range of promising anti-infective properties in preclinical studies. These activities span antibacterial, anti-urease, anti-protozoal, and antitubercular effects, highlighting its potential as a scaffold for the development of new therapeutic agents.
This compound has shown notable antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net Studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against MRSA in the range of 20-30 μg/mL. researchgate.netresearchgate.netresearchgate.net The proposed mechanism of its antibacterial action involves the induction of morphological damage to the bacterial cells, leading to membrane segmentation. researchgate.netresearchgate.net
A chloroform (B151607) extract containing abruquinones A and B was found to be active against several bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Shigella dysenteriae, and Vibrio cholerae, with the most significant activity observed against Staphylococcus aureus. ulisboa.pt
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|
| Multidrug-resistant Staphylococcus aureus (MRSA) | MIC | 20-30 μg/mL | researchgate.netresearchgate.netresearchgate.net |
| Staphylococcus aureus | Most significant activity | Not specified | ulisboa.pt |
This compound has been identified as a significant inhibitor of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. researchgate.nettandfonline.com The inhibitory activity of this compound against urease is characterized by an IC50 value of 37.7 μM. researchgate.nettandfonline.comresearchgate.net
Mechanistic studies, including computational docking, have revealed that this compound interacts tightly with the active site of the urease enzyme. researchgate.nettandfonline.comresearchgate.net This interaction is believed to be mediated by π-cation interactions with the amino acid residues in the enzyme's active site, thereby blocking its catalytic function. researchgate.nettandfonline.comresearchgate.net The active site of urease contains two nickel ions, and its inhibition can disrupt the enzyme's function, which is essential for the virulence of some bacteria. frontiersin.orgnih.gov
Table 2: Anti-Urease Activity of this compound
| Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|
| Urease | IC50 | 37.7 μM | researchgate.nettandfonline.comresearchgate.net |
This compound has demonstrated potent activity against various strains of Trypanosoma, the protozoan parasites responsible for trypanosomiasis (sleeping sickness). researchgate.netnih.gov It has shown significant in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of human African trypanosomiasis. nih.govnih.gov
Research has reported an IC50 value of 0.16 μM for this compound against T. b. rhodesiense. nih.gov Further studies have confirmed its trypanocidal properties, identifying it as a potent in vitro inhibitor of the parasite. researchgate.netnih.gov
This compound has also exhibited significant antileishmanial activity. researchgate.netfrontiersin.org It has been tested against Leishmania major and Leishmania tropica, the causative agents of cutaneous leishmaniasis. researchgate.netfrontiersin.org
Studies have reported nearly identical IC50 values for this compound against both species: 6.32 ± 0.008 μg/mL for L. major and 6.31 ± 0.005 μg/mL for L. tropica. researchgate.netresearchgate.netfrontiersin.org This highlights its potential as a lead compound for the development of new treatments for cutaneous leishmaniasis.
Table 3: Anti-Protozoal Activity of this compound
| Protozoan Species | Activity Metric | Value | Reference |
|---|---|---|---|
| Trypanosoma brucei rhodesiense | IC50 | 0.16 μM | nih.gov |
| Leishmania major | IC50 | 6.32 ± 0.008 μg/mL | researchgate.netresearchgate.netfrontiersin.org |
| Leishmania tropica | IC50 | 6.31 ± 0.005 μg/mL | researchgate.netresearchgate.netfrontiersin.org |
This compound has been investigated for its activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. ajol.inforesearchgate.netthieme-connect.com Isolated from the aerial parts of Abrus precatorius, it has shown antitubercular properties. researchgate.netthieme-connect.comrjptonline.org
In vitro assays using the Microplate Alamar Blue Assay (MABA) have determined the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Ra to be 12.5 μg/mL. nih.govthieme-connect.com This finding suggests that this compound could serve as a basis for the development of new antitubercular drugs. ajol.info
Table 4: Antitubercular Activity of this compound
| Bacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis H37Ra | MIC | 12.5 μg/mL | nih.govthieme-connect.com |
Anti-Protozoal Potency
Antitrypanosomal Activity (e.g., against Trypanosoma brucei rhodesiense and other strains)
Anti-Inflammatory and Anti-Allergic Activities
This compound has been shown to possess strong anti-inflammatory and anti-allergic properties. nih.govthieme-connect.com These activities are attributed to its ability to modulate several key cellular processes involved in the inflammatory and allergic cascades.
A crucial aspect of the inflammatory response is the production of reactive oxygen species, such as the superoxide (B77818) anion, by immune cells like neutrophils. semanticscholar.org this compound has been found to be a potent inhibitor of superoxide anion formation. nih.govthieme-connect.com Studies have reported that this compound, along with its analog abruquinone A, exhibits a strong inhibitory effect on superoxide formation, with an IC₅₀ value of less than 0.3 µg/mL. nih.govthieme-connect.com This suggests a direct interference with the enzymatic machinery responsible for the respiratory burst in neutrophils.
Neutrophils contain granules filled with various enzymes, including β-glucuronidase and lysozyme (B549824), which are released upon activation and contribute to tissue damage during inflammation. taylorfrancis.comunsw.edu.au this compound has demonstrated the ability to inhibit the release of these lysosomal enzymes from rat neutrophils. nih.govthieme-connect.com The reported IC₅₀ value for the inhibition of both β-glucuronidase and lysozyme release is less than 1 µg/mL, indicating a significant modulatory effect on neutrophil degranulation. nih.govthieme-connect.com
Mast cells play a central role in allergic reactions through the release of inflammatory mediators like histamine (B1213489). clevelandclinic.orgwikipedia.org this compound has been shown to effectively inhibit the release of histamine from mast cells. nih.govthieme-connect.com Similar to its effect on neutrophil enzymes, the IC₅₀ for the inhibition of histamine release from mast cells is less than 1 µg/mL. nih.govthieme-connect.com This action points towards the stabilization of mast cell membranes or interference with the signaling pathways that trigger degranulation.
Modulation of Lysosomal Enzyme Release from Immune Cells (e.g., β-Glucuronidase, Lysozyme from Rat Neutrophils)
Antiplatelet Aggregation Effects
In addition to its anti-inflammatory and anti-allergic properties, this compound has been identified as a potent inhibitor of platelet aggregation, a critical process in thrombosis and hemostasis. nih.govthieme-connect.com
Arachidonic acid is a key signaling molecule that initiates a cascade leading to platelet aggregation. This compound has been shown to remarkably inhibit platelet aggregation induced by arachidonic acid. nih.govthieme-connect.com The IC₅₀ value for this inhibition is reported to be less than 5 µg/mL. nih.govthieme-connect.com This suggests that this compound may interfere with the cyclooxygenase or lipoxygenase pathways of arachidonic acid metabolism.
Collagen is a potent physiological activator of platelets, initiating their adhesion and aggregation at sites of vascular injury. This compound also exhibits a strong inhibitory effect on collagen-induced platelet aggregation. nih.govthieme-connect.com The IC₅₀ for this inhibition is also less than 5 µg/mL, indicating a broad-spectrum antiplatelet activity. nih.govthieme-connect.com
Data Tables
Table 1: Anti-Inflammatory and Anti-Allergic Activities of this compound
| Activity | Target | Cell Type | IC₅₀ (µg/mL) | Reference |
| Inhibition of Superoxide Anion Formation | Superoxide Anion | Rat Neutrophils | < 0.3 | nih.govthieme-connect.com |
| Inhibition of Lysosomal Enzyme Release | β-Glucuronidase | Rat Neutrophils | < 1 | nih.govthieme-connect.com |
| Lysozyme | Rat Neutrophils | < 1 | nih.govthieme-connect.com | |
| Inhibition of Inflammatory Mediator Release | Histamine | Mast Cells | < 1 | nih.govthieme-connect.com |
Table 2: Antiplatelet Aggregation Effects of this compound
| Inducer | IC₅₀ (µg/mL) | Reference |
| Arachidonic Acid | < 5 | nih.govthieme-connect.com |
| Collagen | < 5 | nih.govthieme-connect.com |
Anticancer and Antiproliferative Research
In Vitro Cytotoxicity against Human Cancer Cell Lines
This compound has demonstrated notable cytotoxic effects against a variety of human cancer cell lines in laboratory settings. Specifically, its activity has been evaluated against breast cancer, oral cancer, and colon cancer cells.
In studies involving breast cancer cell lines, this compound showed significant cytotoxicity. Against the AU565 and MDA-MB-231 breast cancer cells, it exhibited IC50 values of 23.13 μM and 9.05 μM, respectively. researchgate.netresearchgate.net The IC50 value represents the concentration of a substance needed to inhibit the growth of 50% of a cancer cell population.
Further research has explored the impact of this compound on other types of cancer. It was found to be the most active among several tested compounds in inhibiting the proliferation of CAL-27 oral cancer cells and NCI-H460 lung cancer cells. researchgate.net Against the Caco-2 colon cancer cell line, Abruquinone A was identified as the most active, though this compound also showed activity. researchgate.net One study reported that compounds including this compound significantly decreased the viability of CAL-27 cells with IC50 values ranging from 1 to 33 ± 4 μM, and Caco-2 cells with IC50 values between 9 to 16 ± 5 μM. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) |
|---|---|---|
| AU565 | Breast Cancer | 23.13 researchgate.net |
| MDA-MB-231 | Breast Cancer | 9.05 researchgate.netresearchgate.net |
| CAL-27 | Oral Cancer | 1 - 33 ± 4 researchgate.net |
| Caco-2 | Colon Cancer | 9 - 16 ± 5 researchgate.net |
Proposed Molecular Mechanisms of Antiproliferation
In silico studies have been conducted to explore the potential mechanisms by which this compound exerts its antiproliferative effects. One proposed mechanism involves its interaction with estrogen receptor beta (ERβ). bioresearchcommunications.comresearchgate.net
Molecular docking studies have suggested that this compound can bind favorably to the ERβ receptor. bioresearchcommunications.comresearchgate.net This binding is proposed to have an antagonistic effect, meaning it could block the normal activity of the estrogen receptor. bioresearchcommunications.comresearchgate.net The favorable binding of this compound to the ERβ-receptor was noted in comparison to genistein, a known phytoestrogen. bioresearchcommunications.comresearchgate.net These computational predictions suggest that the anticancer effect of abruquinones like this compound might be achieved through their antagonistic effect on estrogen receptor beta. bioresearchcommunications.comresearchgate.net
Antidiabetic Potential
In silico Investigations for Type 2 Diabetes Mellitus
Preliminary computational research suggests that this compound may have potential as a therapeutic agent for type 2 diabetes mellitus. researchgate.netresearchgate.net In silico analyses were performed to identify bioactive compounds from Abrus precatorius that could serve as potential treatments. researchgate.net
In these studies, this compound was one of the phytochemicals selected for its successful binding within the active binding pocket of a target protein relevant to diabetes. researchgate.netresearchgate.net The pharmacophore model, which describes the essential features for a molecule to bind to a specific receptor, indicated that this compound possesses key characteristics necessary for receptor binding. researchgate.net These findings from computational screening suggest that this compound could be a candidate for further investigation as a potential therapeutic for diabetes mellitus. researchgate.net
Computational and in Silico Investigations of Abruquinone B
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Analysis of Ligand-Protein Interactions (e.g., Estrogen Receptor Beta, Mutant PBD Protein)
Estrogen Receptor Beta (ERβ):
Molecular docking studies have been conducted to investigate the interaction of Abruquinone B with the human Estrogen Receptor Beta (ERβ), a key target in breast cancer therapy. researchgate.netbioresearchcommunications.com In one such study, the chain A of human ERβ (PDB ID: 2YLY) was used as the receptor. researchgate.netbioresearchcommunications.com The docking results indicated that this compound binds favorably to the ERβ receptor. researchgate.netbioresearchcommunications.com The interactions observed include hydrogen bonding and steric interactions with various amino acid residues within the receptor's binding site. researchgate.net Specifically, the docking pose of this compound showed hydrogen bond interactions with the amino acid residues Glu 305 and Arg 346 of the ERβ. researchgate.net Steric interactions were also observed with residues such as Leu 298, Thr 299, and Ala 302. researchgate.net These interactions are crucial for the stability of the ligand-protein complex.
Mutant PBD Protein:
In silico studies have also explored the interaction of this compound with mutant Polo-like kinase 1 (PLK1) Polo-box domain (PBD) protein, a target in cancer research. researchgate.netmdpi.com These studies aimed to identify potential inhibitors that specifically target the PBD-binding domain. mdpi.com The docking of this compound into the active site of the mutant PBD protein revealed successful binding within the target's active binding pocket. researchgate.net
Prediction of Binding Modes and Affinities
Estrogen Receptor Beta (ERβ):
The binding affinity of this compound to ERβ has been computationally predicted and compared with other compounds. Docking studies using software like Molegro Virtual Docker (MVD) and ParDOCK have suggested a favorable binding of this compound to the ERβ receptor. researchgate.netbioresearchcommunications.com The binding energy, which is an indicator of the stability of the complex (with lower energy indicating better stability), has been calculated. researchgate.net The results from ParDOCK, expressed in kcal/mol, indicated a more favorable pose for this compound compared to the negative control, genistein. researchgate.net While Abruquinone C and A showed more favorable binding to the receptor than this compound, all three abruquinones demonstrated a better binding potential than genistein. researchgate.net
Mutant PBD Protein:
For the mutant PBD protein, the docking of this compound demonstrated a successful binding inside the active binding pocket of the target protein. researchgate.net
In Silico Pharmacokinetic and Drug-Likeness Predictions
In silico methods are valuable for predicting the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and drug-likeness of a compound in the early stages of drug discovery.
Assessment of Lipinski's Rule of Five Compliance
Lipinski's Rule of Five is a rule of thumb to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.com The rule states that, in general, an orally active drug has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a log P (octanol-water partition coefficient) not greater than 5. drugbank.com
Studies have shown that this compound does not violate Lipinski's Rule of Five, suggesting good drug-like characteristics. researchgate.netbioresearchcommunications.comimsc.res.in This compliance indicates a higher likelihood of good absorption and permeation. semanticscholar.org
Table 1: Lipinski's Rule of Five Parameters for this compound
| Property | Value | Compliance |
| Molecular Weight | < 500 Da | Yes |
| Hydrogen Bond Donors | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | Yes |
| Log P | ≤ 5 | Yes |
| Overall Violations | 0 | Compliant |
This table is a representation based on available data. Specific values may vary slightly depending on the prediction software used. researchgate.netimsc.res.in
Bioavailability Radar Analysis
The bioavailability radar is a graphical tool that provides a quick assessment of a compound's drug-likeness based on six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. nih.govprismbiolab.com For a compound to be considered drug-like, its radar plot should fall entirely within the pink area, which represents the optimal range for each property. nih.govsciensage.info
In silico analysis of this compound using tools like the SwissADME web server has included bioavailability radar plots. researchgate.netnih.gov These analyses have shown that this compound falls within the acceptable bioavailability zone, indicating favorable physicochemical properties for oral bioavailability. researchgate.netresearchgate.net The radar plot for this compound would show its values for lipophilicity (XLOGP3), size (MW), polarity (TPSA), solubility (log S), saturation (fraction of sp3 carbons), and flexibility (number of rotatable bonds) within their respective optimal ranges. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. biointerfaceresearch.com This model can then be used as a query in virtual screening to search large chemical databases for novel compounds with the potential to bind to the target of interest. nih.govnih.gov
In studies involving this compound, ligand-based pharmacophore models have been developed. researchgate.net These models highlight key features necessary for binding to a receptor, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings, and hydrophobic and ionizing surfaces. researchgate.netresearchgate.net The pharmacophore model generated from ligands including this compound has been used to understand the crucial characteristics for receptor binding. researchgate.net
Virtual screening applications have utilized these pharmacophore models to identify potential lead compounds from various databases. nih.gov While specific large-scale virtual screening campaigns centered solely on an this compound-derived pharmacophore are not extensively detailed in the provided context, the generation of such models implies their utility in such applications. researchgate.netresearchgate.net The process typically involves screening a library of compounds against the pharmacophore model to filter for molecules that match the required chemical features. nih.gov
Structure Activity Relationship Sar Studies of Abruquinone B and Its Analogues
Correlation Between Isoflavanquinone Structural Features and Biological Activities
Isoflavanquinones are a distinct subclass of isoflavonoids characterized by a 3-phenylchroman skeleton where the B-ring has been oxidized to form a quinone. kobe-u.ac.jprsc.org This quinone moiety is a critical feature, as the 1,4-benzoquinone (B44022) structural element is common in many compounds exhibiting a broad spectrum of biological activities. vulcanchem.comnih.gov The bioactivity of isoflavanquinones is often attributed to mechanisms involving the quinone ring, such as the modulation of reactive oxygen species (ROS) through redox cycling and potential intercalation into DNA, which may inhibit enzymes like topoisomerase. vulcanchem.com
Another pivotal structural determinant for biological interaction is the stereochemistry of the molecule. For Abruquinone B and its related compounds, the specific stereochemistry at the C-3 position of the chromene ring, designated as the (S)-configuration, is considered a critical factor that governs its interactions with biological targets. vulcanchem.com The arrangement and nature of substituent groups, primarily methoxy (B1213986) groups, on the chromene (A and C rings) and quinone (B ring) components also play a vital role in modulating the potency and selectivity of the molecule's biological effects. These substitutions influence the electronic properties and steric profile of the compound, thereby affecting its binding affinity to enzymes and receptors.
The general isoflavanquinone framework confers a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiplatelet effects. kobe-u.ac.jp Modifications to this framework, such as the number and position of methoxy groups or the presence of other functionalities, lead to the diversity of abruquinone analogues, each with a potentially unique and specific biological profile.
Comparative Analysis of this compound with Other Isolated Abruquinones in Bioactivity
This compound is one of several related isoflavanquinones isolated from plants, most notably from the roots of Abrus precatorius. researchgate.net These analogues, including Abruquinones A, D, E, F, G, I, M, and N, share the same isoflavanquinone core but differ in their substitution patterns. This natural library of compounds provides an excellent platform for comparative studies to elucidate structure-activity relationships.
Research has shown that these subtle structural variations can lead to significant differences in biological activity. For instance, in anticancer screenings, this compound demonstrated potent cytotoxicity against the MDA-MB-231 breast cancer cell line, whereas Abruquinone A was significantly less active against the same line. researchgate.nettandfonline.com Conversely, Abruquinones M and N have shown notable cytotoxicity against oral (CAL-27) and colon (Caco-2) cancer cell lines. researchgate.net
In terms of anti-inflammatory action, Abruquinones A, B, D, and F have all been reported to exhibit strong anti-allergic effects. researchpromo.com A broader study on isolated isoflavanquinones confirmed their potent anti-inflammatory potential via inhibition of phagocyte oxidative burst and TNF-α. researchgate.net With regards to antimicrobial activity, Abruquinones A and B show comparable and significant urease inhibition. researchgate.nettandfonline.com They, along with Abruquinones M and E, also display activity against multidrug-resistant Staphylococcus aureus. researchgate.nettandfonline.com Furthermore, both Abruquinone A and B exhibit nearly identical potency against the parasites Leishmania major and Leishmania tropica. researchgate.net In contrast, studies on antitrypanosomal activity have highlighted Abruquinones B and I as particularly potent trypanocidal compounds. researchgate.net
The following table provides a comparative overview of the reported bioactivities for this compound and its analogues.
Table 1: Comparative Bioactivity of Abruquinone Analogues
| Compound | Biological Activity | Target/Assay | Result (IC₅₀ / MIC) | Reference(s) |
|---|---|---|---|---|
| This compound | Anticancer | MDA-MB-231 (Breast Cancer) | 9.05 µM | researchgate.net, tandfonline.com |
| AU565 (Breast Cancer) | 23.13 µM | researchgate.net, tandfonline.com | ||
| Antileishmanial | L. major | 6.32 µg/mL | researchgate.net | |
| L. tropica | 6.31 µg/mL | researchgate.net | ||
| Antiurease | Urease Inhibition | 37.7 µM | researchgate.net, tandfonline.com | |
| Antibacterial | S. aureus (Multidrug-Resistant) | 20-30 µg/mL | researchgate.net, tandfonline.com | |
| Antitrypanosomal | In vitro Trypanocidal Assay | Potent Activity | researchgate.net | |
| Abruquinone A | Anticancer | MDA-MB-231 (Breast Cancer) | >50 µM | researchgate.net, tandfonline.com |
| AU565 (Breast Cancer) | 23.13 µM | researchgate.net, tandfonline.com | ||
| Antileishmanial | L. major | 6.35 µg/mL | researchgate.net | |
| L. tropica | 6.29 µg/mL | researchgate.net | ||
| Antiurease | Urease Inhibition | 35.2 µM | researchgate.net, tandfonline.com | |
| Antibacterial | S. aureus (Multidrug-Resistant) | 20-30 µg/mL | researchgate.net, tandfonline.com | |
| Abruquinone D | Anti-inflammatory | Anti-allergic effects | Not specified | researchpromo.com |
| Abruquinone E | Antibacterial | S. aureus (Multidrug-Resistant) | 20-30 µg/mL | researchgate.net, tandfonline.com |
| Abruquinone F | Anti-inflammatory | Anti-allergic effects | Not specified | researchpromo.com |
| Abruquinone I | Antitrypanosomal | In vitro Trypanocidal Assay | Potent Activity | researchgate.net |
| Abruquinone M | Anticancer | CAL-27 (Oral Cancer) | 6.48 µM | researchgate.net |
| Caco-2 (Colon Cancer) | 15.79 µM | researchgate.net | ||
| NCI-H460 (Lung Cancer) | 31.33 µM | researchgate.net | ||
| Antibacterial | S. aureus (Multidrug-Resistant) | 20-30 µg/mL | researchgate.net, tandfonline.com | |
| Abruquinone N | Anticancer | CAL-27 (Oral Cancer) | 5.26 µM | researchgate.net |
This comparative analysis underscores that the bioactivity of this compound is part of a broader spectrum of effects exhibited by the isoflavanquinone family. The specific pattern of methoxylation on the aromatic rings of each analogue appears to fine-tune its interaction with various biological targets, leading to the observed differences in potency and selectivity across different assays.
Research Gaps, Synthetic Challenges, and Future Directions in Abruquinone B Research
Elucidation of Complete Biosynthetic Pathways and Associated Enzymes
A significant knowledge gap exists in the complete understanding of Abruquinone B's biosynthesis in plants. Isoflavonoids, the parent class of compounds, are known to derive from the phenylpropanoid pathway, where a key 1,2-aryl migration on a chalcone (B49325) precursor forms the characteristic 3-phenylchroman skeleton. rsc.org The general pathway involves several key enzyme families, including chalcone synthase (CHS) and chalcone isomerase (CHI). jipb.net However, the specific enzymatic steps and regulatory networks that lead to the formation of the this compound structure, with its distinctive oxygenation and quinone moiety, remain largely uncharacterized.
Future research must focus on identifying and characterizing the specific enzymes—such as hydroxylases, O-methyltransferases, and oxidoreductases—responsible for the later, highly specific steps in the this compound pathway. Unraveling this biosynthetic route is not only of fundamental scientific interest but also opens avenues for biotechnological production of this compound and related compounds using engineered microbial or plant systems.
Development of More Sustainable and Scalable Synthetic Routes
The chemical synthesis of isoflavanquinones like this compound has historically been challenging. kobe-u.ac.jp Early synthetic routes were often linear, low-yielding, and employed toxic reagents, such as thallium-based compounds. kobe-u.ac.jp A major breakthrough was recently achieved with the development of a convergent, radical-free total synthesis of this compound. kobe-u.ac.jpresearchmap.jpndl.go.jp This modern approach utilizes a Suzuki-Miyaura cross-coupling reaction and a subsequent one-pot oxidation, enabling a more efficient and safer synthesis. kobe-u.ac.jp
Despite this advancement, challenges related to sustainability and scalability persist. The 2023 synthesis, while a significant improvement, still relies on multi-step processes and costly reagents like palladium catalysts. kobe-u.ac.jp Future synthetic chemistry research should aim to:
Develop catalytic systems using earth-abundant metals.
Explore biocatalytic or chemoenzymatic steps to improve stereoselectivity and reduce waste.
Design more atom-economical routes that minimize the use of protecting groups.
Achieve gram-scale production to facilitate extensive preclinical and clinical investigations. vulcanchem.com
Table 1: Comparison of Synthetic Approaches for this compound
| Feature | Traditional Synthetic Routes | Modern Convergent Synthesis (2023) kobe-u.ac.jp | Future Directions |
| Strategy | Linear approach | Convergent, radical-free | Biocatalytic, chemoenzymatic |
| Key Reactions | Oxidative rearrangements, use of toxic reagents (e.g., thallium) | Suzuki-Miyaura cross-coupling, one-pot oxidation | Enzyme-catalyzed reactions |
| Efficiency | Low overall yield, side reactions common | High yield, quantitative conversion in final steps | High efficiency, reduced steps |
| Scalability | Difficult to scale up | Gram-scale demonstrated | Designed for large-scale production |
| Sustainability | Use of hazardous materials, significant waste | Reduced toxicity, but still uses precious metals | Use of green solvents, renewable starting materials, earth-abundant catalysts |
Advanced Mechanistic Characterization of Preclinical Biological Actions
Preliminary studies have revealed a wide spectrum of biological activities for this compound, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netthieme-connect.com However, the precise molecular mechanisms underlying these actions are not fully understood. Current hypotheses, largely based on the isoflavanquinone structure, suggest several potential mechanisms:
Topoisomerase Inhibition: The planar quinone structure may intercalate into DNA, disrupting topoisomerase function, a common mechanism for anticancer agents. vulcanchem.com
Redox Cycling and ROS Modulation: The quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cytotoxic effects in cancer cells. vulcanchem.com
Enzyme Inhibition: this compound has shown inhibitory activity against enzymes like urease. researchgate.nettandfonline.com In silico docking studies further predict its potential to bind and inhibit key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR), PI3K, and the estrogen receptor beta (ERβ), which are crucial in cancer progression. vulcanchem.combioresearchcommunications.com
A critical future direction is the move from in silico predictions and broad activity screenings to detailed mechanistic studies. This involves using advanced cell biology and biochemical assays to validate predicted targets, identify binding partners, and delineate the downstream signaling pathways affected by this compound.
Exploration of Additional Therapeutic Applications and Target Identification
The known biological activities of this compound suggest its potential in several therapeutic areas. kobe-u.ac.jp Its demonstrated effects against various pathogens and cell lines provide a strong foundation for further exploration. journalejmp.comresearchgate.netnih.gov
Table 2: Reported Preclinical Activities of this compound
| Activity | Target/Assay | Findings | Citation |
| Anticancer | Breast cancer cells (AU565, MDA-MB231) | Cytotoxic with IC50 values of 23.13 and 9.05 μM, respectively. researchgate.nettandfonline.com | researchgate.nettandfonline.com |
| Antibacterial | Multidrug-resistant Staphylococcus aureus | MIC values ranging from 20-30 μg/mL. researchgate.nettandfonline.com | researchgate.nettandfonline.com |
| Antiurease | Bacillus pasteurii urease | Significant inhibition with an IC50 value of 37.7 μM. researchgate.nettandfonline.com | researchgate.nettandfonline.com |
| Antitubercular | Mycobacterium tuberculosis | Exhibited antitubercular activity. journalejmp.comnih.gov | journalejmp.comnih.gov |
| Antiplasmodial | Plasmodium falciparum (K1 strain) | Showed antiplasmodial activity with an IC50 of 1.5 μg/mL. nih.gov | nih.gov |
| Anti-inflammatory | Rat neutrophils | Strong inhibition of superoxide (B77818) formation. thieme-connect.com | thieme-connect.com |
| Antiplatelet | Platelet aggregation induced by AA and collagen | Remarkable inhibitory effects with IC50 < 5 µg/ml. thieme-connect.com | thieme-connect.com |
Future research should systematically screen this compound against a broader range of therapeutic targets. This includes panels of kinases, epigenetic modulators, and microbial enzymes to uncover novel applications. vulcanchem.com Identifying specific molecular targets is crucial for rational drug development and for understanding potential off-target effects. High-throughput screening and target identification technologies will be instrumental in this endeavor. vulcanchem.comabap.co.in
Integration of Multi-Omics Approaches in this compound Research
To date, research on this compound has largely followed a traditional, target-by-target approach. A major future direction is the integration of multi-omics technologies to gain a systems-level understanding of its biological effects. frontiersin.orgmdpi.comnih.gov A multi-omics strategy would involve:
Genomics/Transcriptomics: Analyzing changes in gene expression in cells or organisms treated with this compound to identify affected pathways and regulatory networks.
Proteomics: Identifying proteins whose expression or post-translational modification status is altered by the compound, providing direct insight into its functional impact.
Metabolomics: Profiling changes in cellular metabolites to understand how this compound perturbs metabolic pathways.
By integrating these data layers, researchers can construct comprehensive models of the compound's mechanism of action, identify biomarkers for its activity, and predict both therapeutic efficacy and potential toxicity. frontlinegenomics.comuv.es This approach is essential for moving beyond a superficial understanding of its bioactivities to a deep, mechanistic insight required for modern drug discovery.
Chemical Ecology and Ecological Roles of this compound in Plants
The role of this compound in its natural source, the Abrus species, is an underexplored area. Isoflavonoids in legumes (Fabaceae family) are known to function as phytoalexins, compounds produced in response to pathogen attack, and as signaling molecules in symbiotic relationships with nitrogen-fixing rhizobia bacteria. kobe-u.ac.jpjipb.net
Preliminary evidence suggests this compound plays a defensive role. It has shown antifeedant activity and may be involved in the defense mechanism of oil palm against the pathogenic fungus Ganoderma boninense. kobe-u.ac.jpcabidigitallibrary.org Furthermore, its antimicrobial and cytotoxic properties suggest it could protect the plant from a wide range of microbial pathogens and herbivores. journalejmp.comresearchgate.netczechmycology.org
Future research in chemical ecology should focus on:
Quantifying this compound levels in different plant tissues and under various stress conditions (e.g., pathogen infection, herbivory).
Conducting direct bioassays to confirm its role as an antifeedant or antimicrobial agent in an ecologically relevant context.
Investigating its potential role in mediating symbiotic interactions.
Understanding the natural function of this compound can provide valuable insights into its biological activities and guide the search for new therapeutic applications.
Q & A
Q. What ethical considerations apply to this compound research involving biological materials?
- Methodological Answer :
- Bioprospecting : Obtain permits under the CBD/Nagoya Protocol.
- Data Integrity : Avoid selective reporting; use platforms like OSF for preregistration.
- Collaboration : Acknowledge traditional knowledge in ethnobotanical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
